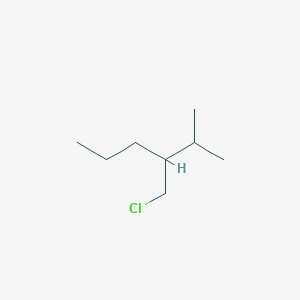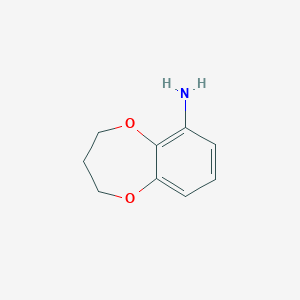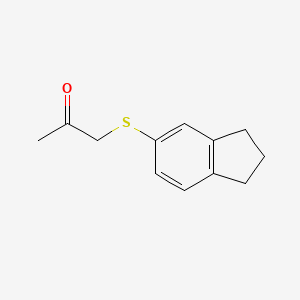
1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one is an organic compound with the molecular formula C₁₂H₁₄OS and a molecular weight of 206.30 g/mol This compound features an indane ring system attached to a propanone moiety via a sulfanyl linkage
Méthodes De Préparation
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and thiol derivatives.
Reaction Conditions: The key step involves the formation of the sulfanyl linkage. This can be achieved through nucleophilic substitution reactions where the thiol group reacts with the carbonyl compound under basic conditions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group, leading to the formation of various derivatives.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for studies related to oxidative stress pathways .
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)propan-2-one can be compared with other similar compounds such as:
1-(2,3-Dihydro-1H-inden-2-yl)propan-1-one: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)ethanone: This compound has a shorter carbon chain, which may affect its reactivity and interaction with biological targets.
1-(2,3-Dihydro-1H-inden-5-ylsulfanyl)butan-2-one: This compound has a longer carbon chain, potentially altering its physical and chemical properties.
Propriétés
Formule moléculaire |
C12H14OS |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-5-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H14OS/c1-9(13)8-14-12-6-5-10-3-2-4-11(10)7-12/h5-7H,2-4,8H2,1H3 |
Clé InChI |
CQBTVCDXUGOAPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSC1=CC2=C(CCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


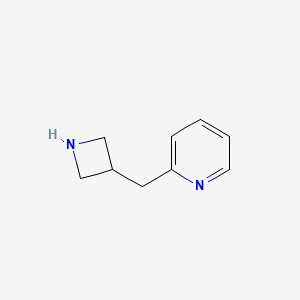
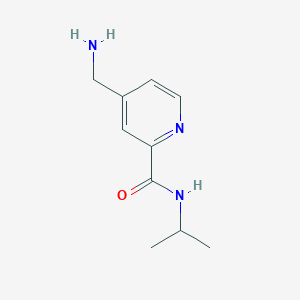
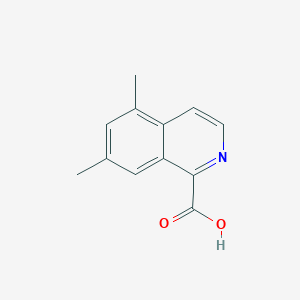
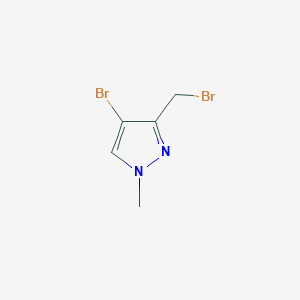
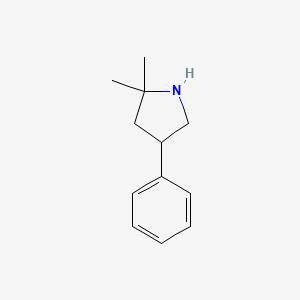

![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)
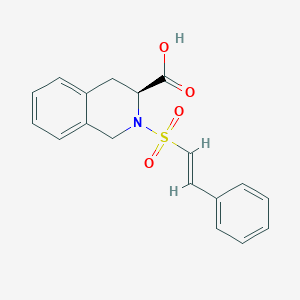
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)
![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
![2,6-Dimethyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13196674.png)
![{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)
